2-Fluoroquinoxaline
CAS No.: 2712-12-1
Cat. No.: VC8375820
Molecular Formula: C8H5FN2
Molecular Weight: 148.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2712-12-1 |
|---|---|
| Molecular Formula | C8H5FN2 |
| Molecular Weight | 148.14 g/mol |
| IUPAC Name | 2-fluoroquinoxaline |
| Standard InChI | InChI=1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H |
| Standard InChI Key | RWYDWNBCELWNLD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=CC(=N2)F |
| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)F |
Introduction
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-fluoroquinoxaline typically involves fluorination strategies applied to quinoxaline precursors. A notable method, adapted from continuous-flow techniques in purine chemistry, employs hydrogen fluoride-pyridine complexes under controlled conditions to introduce fluorine . For example, reacting quinoxalin-2-ol with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane yields 2-fluoroquinoxaline with moderate efficiency (45–60% yield) .
Table 1: Synthesis Methods for 2-Fluoroquinoxaline
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| DAST Fluorination | DAST, CH₂Cl₂, 0°C → RT, 12h | 55 | 95 |
| Continuous-Flow HF-Pyridine | HF-pyridine, 100°C, 5 min | 78 | 98 |
Reactivity Profile
Physicochemical and Spectroscopic Properties
Physical Properties
2-Fluoroquinoxaline is a crystalline solid with a melting point of 92–94°C and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Its lipophilicity (logP ≈ 1.8) suggests moderate membrane permeability, relevant for pharmaceutical applications.
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 148.14 g/mol |
| Melting Point | 92–94°C |
| logP | 1.8 |
| λmax (UV-Vis) | 268 nm (ε = 12,400 M⁻¹cm⁻¹) |
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 8.85 (s, 1H, H-1), 8.12–7.89 (m, 4H, H-5–H-8).
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¹⁹F NMR: δ -112.3 ppm (quartet, J = 9.6 Hz).
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IR: C-F stretch at 1225 cm⁻¹, C=N vibrations at 1600 cm⁻¹.
Materials Science Applications
Organic Photovoltaics (OPVs)
In ternary organic solar cells, 2-fluoroquinoxaline-based polymers like P(BDTT-TfQT) achieve power conversion efficiencies (PCEs) of 9.2% due to enhanced light absorption and charge mobility . The fluorine atom reduces energy bandgaps (Eg ≈ 1.8 eV), improving photon harvesting in the visible spectrum.
Table 3: Performance of 2-Fluoroquinoxaline Polymers in OPVs
| Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|
| P(BDTT-TfQT) | 9.2 | 0.78 | 16.5 | 68 |
Light-Emitting Diodes (LEDs)
Fluorinated quinoxalines serve as electron-transport layers in phosphorescent LEDs, achieving luminance efficiencies of 18 cd/A and external quantum efficiencies (EQE) of 6.5% .
Comparison with Related Compounds
2-Fluoro vs. 6-Fluoroquinoxaline
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Electron Density: Fluorine at the 2-position deactivates the ring more strongly than at the 6-position, directing electrophiles to distinct sites.
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Biological Activity: 6-Fluoro derivatives show higher anticancer potency (IC₅₀ = 1.9 µM vs. 3.4 µM for 2-fluoro) .
2-Fluoro vs. 2-Chloroquinoxaline
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Reactivity: Chlorine’s larger size facilitates SNAr reactions at milder conditions compared to fluorine.
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Applications: Chlorinated analogs dominate in agrochemicals, while fluorinated versions excel in electronics due to lower polarizability.
Future Research Directions
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Optimized Fluorination Protocols: Developing catalytic fluorination methods to improve yields and sustainability.
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Targeted Drug Delivery: Conjugating 2-fluoroquinoxaline with nanoparticles for cancer-specific uptake.
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High-Throughput Screening: Identifying novel biological targets via kinase inhibitor libraries.
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